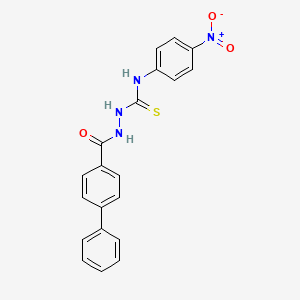![molecular formula C20H24N2O2S B4127951 1-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4127951.png)
1-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Vue d'ensemble
Description
N-(1-bicyclo[221]hept-2-ylethyl)-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a complex organic compound that features a unique combination of bicyclic and chromenyl structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea typically involves multiple steps:
Preparation of the bicyclo[2.2.1]hept-2-ylethylamine: This can be achieved through the hydrogenation of norbornene followed by amination.
Synthesis of the chromenyl derivative: The chromenyl moiety can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate.
Formation of the thiourea linkage: The final step involves the reaction of the bicyclo[2.2.1]hept-2-ylethylamine with the chromenyl isothiocyanate under mild conditions to form the desired thiourea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The chromenyl ketone can be reduced to the corresponding alcohol.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Chromenyl alcohol.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes such as inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(4-methyl-2-oxo-2H-chromen-7-yl)urea: Similar structure but lacks the sulfur atom.
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(4-methyl-2-oxo-2H-chromen-7-yl)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is unique due to its combination of bicyclic and chromenyl structures, which confer distinct chemical and biological properties. The presence of the thiourea group also allows for specific interactions with molecular targets that are not possible with similar compounds.
Propriétés
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-11-7-19(23)24-18-10-15(5-6-16(11)18)22-20(25)21-12(2)17-9-13-3-4-14(17)8-13/h5-7,10,12-14,17H,3-4,8-9H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCKIJRHIKLOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC(C)C3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127883.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127888.png)
![N-(4-butylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4127890.png)
![N-(2-methoxyethyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4127898.png)
![4-Bromo-2,5-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B4127900.png)
![4-(pentanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4127909.png)
![4-PENTANAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4127912.png)
![ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127921.png)
![1-{4-[(Benzylcarbamoyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4127931.png)
![N-[4-({4-[(5-nitroquinolin-8-yl)amino]butyl}sulfamoyl)phenyl]acetamide](/img/structure/B4127934.png)

![2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4127958.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B4127960.png)

